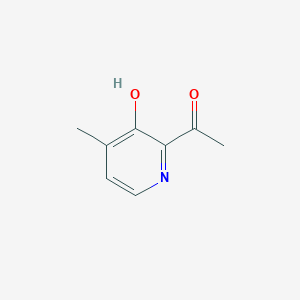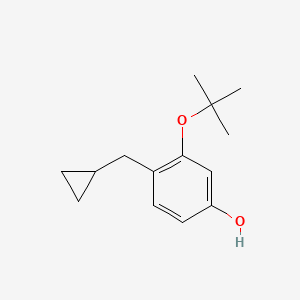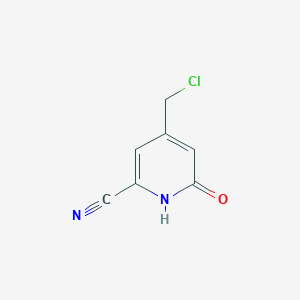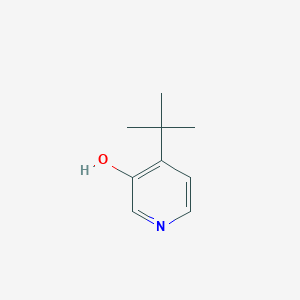
4-Tert-butylpyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butylpyridin-3-OL is a chemical compound with the molecular formula C9H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, particularly in the development of solar cells and other electronic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Tert-butylpyridin-3-OL can be synthesized through several methods. One common synthetic route involves the reaction of 4-tert-butylpyridine with an oxidizing agent to introduce the hydroxyl group at the 3-position. The reaction conditions typically include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper salts .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butylpyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted pyridines .
Wissenschaftliche Forschungsanwendungen
4-Tert-butylpyridin-3-OL has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Tert-butylpyridin-3-OL involves its interaction with specific molecular targets and pathways. In the context of solar cells, it acts as an additive to improve the crystallinity and efficiency of perovskite materials. The compound helps in suppressing charge recombination and enhancing the overall performance of the solar cells . In biological systems, it may interact with cellular components to exert its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Tert-butylpyridine: Similar in structure but lacks the hydroxyl group at the 3-position.
2,4,6-Tri-tert-butylpyridine: Contains additional tert-butyl groups, making it more sterically hindered.
4-(1,1-Dimethylethyl)pyridine: Another derivative with similar properties but different substitution patterns.
Uniqueness
4-Tert-butylpyridin-3-OL is unique due to the presence of both the tert-butyl and hydroxyl groups, which confer specific chemical and physical properties. This combination makes it particularly useful in applications requiring both stability and reactivity, such as in the development of advanced materials for solar cells .
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
4-tert-butylpyridin-3-ol |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)7-4-5-10-6-8(7)11/h4-6,11H,1-3H3 |
InChI-Schlüssel |
PSQTWFHGBYDELN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=NC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


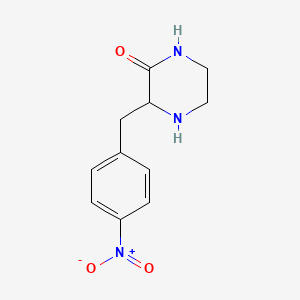



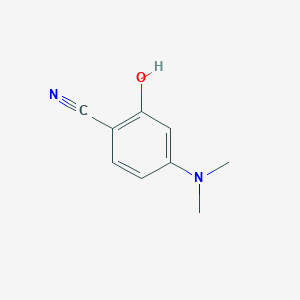

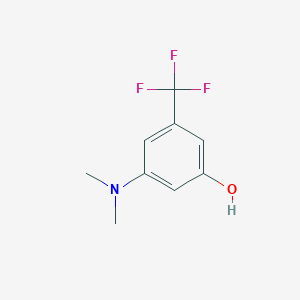
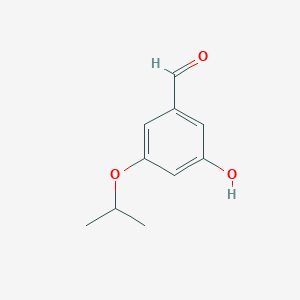

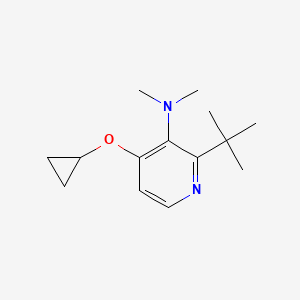
![(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B14851643.png)
